![molecular formula C16H19NO4S B5730888 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5730888.png)
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a sulfonamide group, which is known for its presence in many pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Scientific Research Applications
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in bacteria, leading to their death .
Comparison with Similar Compounds
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:
- 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 2-methoxy-5-(phenylamino)methylphenol
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-7-16(21-4)14(9-11)17-22(18,19)13-6-8-15(20-3)12(2)10-13/h5-10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHVJGWLWOUQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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